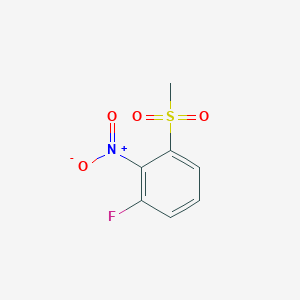

1-Fluoro-3-methanesulfonyl-2-nitrobenzene

CAS No.: 1022971-93-2

Cat. No.: VC2566031

Molecular Formula: C7H6FNO4S

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1022971-93-2 |

|---|---|

| Molecular Formula | C7H6FNO4S |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 1-fluoro-3-methylsulfonyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 |

| Standard InChI Key | TYIZMRLEAFVDSG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F |

Introduction

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is an organic compound with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol. It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves the nitration of 1-fluoro-3-methanesulfonylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions

1-Fluoro-3-methanesulfonyl-2-nitrobenzene undergoes various chemical reactions, including:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles such as amines or phenols in the presence of a base like potassium carbonate.

-

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Research Applications

This compound is utilized in various scientific research fields:

-

Chemistry: It serves as a building block for the synthesis of more complex molecules through reactions like SNAr and reduction.

-

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

-

Medicine: Research into potential pharmaceutical applications, particularly in the development of anti-inflammatory and antimicrobial agents.

Biological Activity

1-Fluoro-3-methanesulfonyl-2-nitrobenzene has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group is often associated with biological activity due to its ability to undergo reduction in biological systems. Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may possess similar effects.

Potential Hazards

Due to the presence of the nitro group, 1-Fluoro-3-methanesulfonyl-2-nitrobenzene is likely to be a hazardous compound. It may act as an irritant and requires careful handling.

Comparison with Similar Compounds

| Compound | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-(methylsulfonyl)nitrobenzene | 1166756-97-3 | 0.97 |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | 914636-41-2 | 0.89 |

| 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | 849035-74-1 | 0.87 |

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume